molecular formula C18H12F4N2O B2890447 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one CAS No. 1105215-94-8

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Cat. No.: B2890447
CAS No.: 1105215-94-8
M. Wt: 348.301
InChI Key: FDZIAHPFQWSDMU-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a high-purity chemical reagent designed for research applications in medicinal chemistry and infectious disease. This compound belongs to the trifluoromethyl pyrimidinone class, a scaffold identified through whole-cell screening for its potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis . The structural motif of a 2-pyridyl group (or related heterocycle) and a trifluoromethyl group on the pyrimidinone core is associated with anti-tubercular properties, making this compound a valuable asset for developing novel antibacterial agents . The primary research value of this compound lies in its potential as a lead structure for anti-tubercular drug discovery. Trifluoromethyl pyrimidinones have demonstrated bactericidal activity, achieving significant reduction in bacterial load in studies on replicating M.tb bacilli . Furthermore, the incorporation of the trifluoromethyl group is a established strategy in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the effects of substitutions at the 5- and 3- positions of the pyrimidinone core on biological activity and selectivity . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZIAHPFQWSDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The most widely reported method involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives with substituted amidines. For example, the reaction of ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate with 3-(trifluoromethyl)benzylamidine in ethanol under basic conditions yields the target pyrimidinone.

Key Reaction Parameters

  • Solvent : Ethanol or dichloromethane (DCM).
  • Base : Triethylamine (Et₃N) or pyridine.
  • Temperature : 80–110°C for 8–24 hours.
  • Yield : 22–94%, depending on substituents and purification methods.

A representative synthesis involves:

  • Preparation of the β-keto ester via Claisen condensation of ethyl trifluoroacetate with 4-fluorophenylacetone.
  • Generation of the amidine from 3-(trifluoromethyl)benzylamine via reaction with ammonium chloride and trimethylaluminum.
  • Cyclization under reflux with Et₃N to form the pyrimidinone core.

Reductive Amination and Subsequent Cyclization

Alternative routes employ reductive amination to introduce the benzyl group. For instance, 2-fluoro-6-(trifluoromethyl)benzylamine is synthesized via catalytic hydrogenation of the corresponding nitrile, followed by carbamate formation and urea coupling.

Critical Steps

  • Reduction : Sodium borohydride (NaBH₄) with NiCl₂·6H₂O in methanol at 0–15°C.
  • Carbamate Protection : Di-tert-butyl dicarbonate (Boc₂O) in methanol.
  • Cyclization : HCl-mediated deprotection and urea formation at 25°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol outperforms DCM in cyclocondensation reactions due to its ability to stabilize intermediates. Yields increase from 27% in DCM to 65% in ethanol for analogous compounds. Elevated temperatures (110°C) reduce reaction times but may promote side reactions like decarboxylation.

Catalytic Systems

Nickel chloride hexahydrate (NiCl₂·6H₂O) enhances reduction efficiency in reductive amination, achieving 94.8% molar yield for intermediates. In contrast, palladium on carbon (Pd/C) is less effective for nitrile reductions.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 7.55–7.63 (m, 4H, Ar-H).
  • δ 5.12 (s, 2H, CH₂).
  • δ 12.12 (bs, 1H, NH).

¹³C NMR :

  • 160.1 (C=O), 158.5 (C-2), 146.4 (q, J = 34 Hz, CF₃).

LC-MS :

  • m/z 403.1 [M+H]⁺ (calculated: 403.09).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing pathways may yield 5-substituted pyrimidinones. Using bulky bases like DBU suppresses this by favoring 6-substitution.

Purification Difficulties

Silica gel chromatography with EtOAc/hexane (25–50%) effectively separates regioisomers. Recrystallization from diethyl ether/pentane improves purity to >95%.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, analogs exhibit antimicrobial and anticancer properties. For example, 6-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one shows IC₅₀ = 1.2 µM against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

3-(4-Trifluoromethylbenzyl)Pyrimidin-4(3H)-one (Compound 6)

  • Synthesis: Uses nano-iron catalyst in DMSO, yielding 60% via column chromatography .
  • Key Difference: The para-trifluoromethylbenzyl group at position 3 creates distinct electronic effects compared to the meta-substituted target compound.

6-(4-Fluorophenyl)-3-(3-Pyridinylmethyl)Thieno[3,2-d]Pyrimidin-4(3H)-one

  • Structure : Replaces the trifluoromethylbenzyl group with a pyridinylmethyl substituent.
  • Pharmacological Impact : The pyridine ring introduces basicity, altering solubility and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl group in the target compound .

Fluorophenyl Group Variations

5-Methyl-6-(Trifluoromethyl)Pyrimidin-4(3H)-one (Compound 32)

  • Structure : Features a trifluoromethyl group at position 6 instead of 4-fluorophenyl.
  • Synthesis: Prepared via reaction of acetyl trifluoroacetate and formamidine hydrochloride in ethanol at 80°C .

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-Methyl-1H-Pyrazol-4-yl)Benzyl)Oxy)Phenyl)Pyrimidin-4(3H)-one (MIPS1780)

  • Structure : Contains a hydroxycyclohexyl group at position 3 and a pyrazole-containing benzyloxy group at position 6.
  • Pharmacological Role : Acts as a selective positive allosteric modulator of the M1 muscarinic receptor, highlighting how substituent diversity at position 6 can shift activity toward specific receptor subtypes .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to hydroxylated analogs like MIPS1780 (logP ~1.5), favoring blood-brain barrier penetration .
  • Binding Affinity : The meta-trifluoromethylbenzyl group may optimize steric interactions in kinase binding pockets compared to para-substituted analogs .

Biological Activity

The compound 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure is characterized by a pyrimidine backbone substituted with a 4-fluorophenyl group and a trifluoromethyl-benzyl moiety. The presence of these fluorinated groups may enhance its pharmacological properties by influencing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, the related compound 1-[3-(trifluoromethyl)benzyl]urea showed promising results in preclinical trials, indicating that similar derivatives may possess anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

The antibacterial activity of fluorinated compounds has been well-documented. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro evaluations have shown that derivatives with such substitutions can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Receptor Modulation : The trifluoromethyl group may interact with specific receptors, enhancing the compound's affinity and efficacy.
  • Induction of Apoptosis : Evidence suggests that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells, leading to decreased viability.

Case Studies and Research Findings

StudyFindings
In vitro study on antibacterial activity Demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming several traditional antibiotics .
Anticancer evaluation Related compounds exhibited significant cytotoxicity in various cancer cell lines, suggesting a potential role in targeted cancer therapy .
Mechanistic analysis Studies indicated that fluorinated derivatives could enhance binding affinity to target enzymes, improving therapeutic outcomes .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one?

Methodological Answer: Synthesis optimization requires multi-step protocols involving cyclization and substitution reactions. For example:

  • Thieno-pyrimidine Core Formation : Cyclization of thiourea derivatives with ketones or aldehydes under reflux conditions in solvents like ethanol or DMF, using catalysts such as ZnCl₂ .
  • Substitution Reactions : Introducing the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts .
  • Yield Optimization : Control reaction parameters (temperature: 80–100°C, solvent polarity) and employ purification techniques like column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. For example, aromatic protons appear at δ 7.2–8.0 ppm, while the trifluoromethyl group shows distinct ¹⁹F NMR signals .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ peak at m/z ~375) .
  • X-ray Crystallography : Resolve 3D conformation to analyze steric effects of the 4-fluorophenyl and trifluoromethyl groups .

Q. What are the primary challenges in characterizing its physicochemical properties?

Methodological Answer:

  • Lipophilicity : Measure logP values using reverse-phase HPLC. The trifluoromethyl group increases hydrophobicity, impacting bioavailability .
  • Solubility : Assess in DMSO or aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy. Low solubility may require formulation with co-solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • SAR Analysis : Evaluate structural analogs (Table 1) to identify critical functional groups. For example:
Analog Modification Reported Activity Source
7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneMethyl substitutionAnticancer (Kinase inhibition)
5-(4-fluorophenyl)-2-methyl-thieno[2,3-d]pyrimidin-4-oneSimplified coreReduced potency
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinity to targets like kinases or GPCRs .

Q. What strategies are effective in elucidating its mechanism of action in disease models?

Methodological Answer:

  • Target Identification : Perform kinome-wide screening or CRISPR-Cas9 gene knockout to identify critical pathways .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound in rodent models and track biodistribution via PET/CT imaging .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment in cancer cell lines .

Q. How can computational modeling improve the design of derivatives with enhanced activity?

Methodological Answer:

  • Docking Simulations : Model interactions with ATP-binding pockets of kinases (e.g., EGFR or PI3K) using AutoDock Vina .
  • QSAR Analysis : Correlate electronic descriptors (e.g., Hammett constants for fluorophenyl groups) with bioactivity .
  • MD Simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in cytotoxicity assays?

Methodological Answer:

  • Normalization : Use Z-factor to validate assay robustness. Include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

Q. What analytical techniques are critical for detecting metabolic byproducts?

Methodological Answer:

  • LC-MS/MS : Use C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid) to identify phase I/II metabolites .
  • Stable Isotope Labeling : Track metabolic fate using ¹⁸O or deuterated analogs .

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